molecular formula C25H26F6N2O2 B1662417 ロラピタント CAS No. 552292-08-7

ロラピタント

カタログ番号 B1662417
CAS番号: 552292-08-7
分子量: 500.5 g/mol
InChIキー: FIVSJYGQAIEMOC-ZGNKEGEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rolapitant is a potent, highly selective, long-acting neurokinin-1 receptor antagonist. It is primarily used in combination with other antiemetic agents for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy. Rolapitant works by blocking the action of neurokinin and substance P, natural substances in the brain that cause nausea and vomiting .

科学的研究の応用

Rolapitant has several scientific research applications, including:

作用機序

Rolapitant exerts its effects by selectively blocking neurokinin-1 receptors, which are activated by substance P. These receptors are located primarily in the gut and central nervous system. By preventing substance P from binding to these receptors, rolapitant effectively reduces nausea and vomiting. Unlike other neurokinin-1 receptor antagonists, rolapitant does not inhibit cytochrome P450 enzyme CYP3A4, which reduces the potential for drug interactions .

Safety and Hazards

Rolapitant has been studied in phase III trials for its safety and efficacy in preventing chemotherapy-induced nausea and vomiting. The results support the safety of rolapitant as part of an antiemetic triple-drug regimen in patients receiving emetogenic chemotherapy .

将来の方向性

Rolapitant has been recently approved in an oral formulation and is currently under US Food and Drug Administration (FDA) review in a bioequivalent IV formulation . Future trials may further explore the issue of dexamethasone dose adjustments and the comparative efficacy and safety of various NK-1 receptor antagonists .

生化学分析

Biochemical Properties

Rolapitant plays a crucial role in biochemical reactions by interacting with neurokinin-1 receptors. These receptors are predominantly found in the gut and central nervous system. By binding to these receptors, Rolapitant inhibits the action of substance P, thereby preventing the vomiting reflex. Additionally, Rolapitant has been shown to interact with the deubiquitinase OTUD3, inhibiting its activity and leading to the stabilization of oncoprotein GRP78 . This interaction is significant in the context of lung cancer treatment, as it promotes apoptosis in cancer cells.

Cellular Effects

Rolapitant exerts various effects on different types of cells and cellular processes. In the context of chemotherapy-induced nausea and vomiting, Rolapitant influences cell signaling pathways by blocking the neurokinin-1 receptors, which are activated by substance P. This blockade prevents the transmission of signals that trigger vomiting. In lung cancer cells, Rolapitant inhibits the deubiquitinating activity of OTUD3, leading to the upregulation of death receptor 5 and promoting apoptosis through the endoplasmic reticulum stress-C/EBP homologous protein-death receptor 5 signaling pathway . This dual action highlights the compound’s versatility in modulating cellular functions.

Molecular Mechanism

At the molecular level, Rolapitant exerts its effects by binding to neurokinin-1 receptors, thereby preventing the binding of substance P. This inhibition disrupts the signaling cascade that leads to vomiting. Additionally, Rolapitant targets the OTUD3-GRP78 axis in lung cancer cells. By inhibiting OTUD3, Rolapitant stabilizes GRP78, which in turn triggers endoplasmic reticulum stress and activates the C/EBP homologous protein-death receptor 5 signaling pathway, leading to apoptosis . This molecular mechanism underscores the compound’s potential in both antiemetic and anticancer therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rolapitant have been observed to change over time. The compound is known for its long-acting properties, providing sustained inhibition of neurokinin-1 receptors. Studies have shown that Rolapitant remains effective over multiple cycles of chemotherapy, maintaining its antiemetic effects without significant degradation . In the context of lung cancer, Rolapitant has demonstrated stability and prolonged activity in inhibiting OTUD3, leading to sustained apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Rolapitant vary with different dosages in animal models. At therapeutic doses, Rolapitant effectively prevents chemotherapy-induced nausea and vomiting without significant adverse effects . At higher doses, there may be potential toxic effects, although these have not been extensively documented. In lung cancer models, Rolapitant has been shown to suppress tumor growth at suitable dosages without apparent toxicity . These findings highlight the importance of dosage optimization in achieving the desired therapeutic outcomes.

Metabolic Pathways

Rolapitant is involved in several metabolic pathways. It is metabolized primarily by the liver, with minimal involvement of the cytochrome P450 3A4 enzyme . This characteristic reduces the risk of drug-drug interactions, making Rolapitant a suitable option for patients receiving multiple medications. Additionally, Rolapitant’s interaction with OTUD3 in lung cancer cells suggests its involvement in the ubiquitin-proteasome system, further influencing metabolic flux and protein stability .

Transport and Distribution

Within cells and tissues, Rolapitant is transported and distributed through various mechanisms. It is absorbed in the gut and distributed to the central nervous system, where it exerts its antiemetic effects by blocking neurokinin-1 receptors . In lung cancer cells, Rolapitant is distributed to the endoplasmic reticulum, where it interacts with OTUD3 and GRP78, promoting apoptosis . These transport and distribution patterns are crucial for the compound’s therapeutic efficacy.

Subcellular Localization

Rolapitant’s subcellular localization plays a significant role in its activity and function. In the central nervous system, Rolapitant localizes to neurokinin-1 receptors, preventing the binding of substance P and inhibiting the vomiting reflex . In lung cancer cells, Rolapitant localizes to the endoplasmic reticulum, where it interacts with OTUD3 and GRP78, triggering endoplasmic reticulum stress and promoting apoptosis . This subcellular targeting is essential for the compound’s dual therapeutic actions.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of rolapitant involves several synthetic steps. The key intermediate is a spirocyclic lactam, which is synthesized through a series of reactions including alkylation, cyclization, and amidation.

Industrial Production Methods

In industrial settings, rolapitant is produced using a similar synthetic route but optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The rolapitant medicine oral preparation is composed of rolapitant, filler, disintegrant, lubricant, flow aid, and bonding agent. Through special processing, rolapitant has extra-fine grain size, which greatly increases its solubility, stability, and bioavailability .

化学反応の分析

Types of Reactions

Rolapitant undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated rolapitant, amine derivatives, and various substituted rolapitant compounds .

類似化合物との比較

Similar Compounds

  • Aprepitant
  • Netupitant
  • Fosaprepitant

Comparison

Rolapitant is unique among neurokinin-1 receptor antagonists due to its long half-life and lack of interaction with cytochrome P450 enzyme CYP3A4. This makes it a more suitable option for patients receiving multiple medications. Additionally, rolapitant has been shown to have a similar or improved efficacy and safety profile compared to other neurokinin-1 receptor antagonists .

特性

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203740
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

552292-08-7
Record name Rolapitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552292-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolapitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLAPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolapitant
Reactant of Route 2
Rolapitant
Reactant of Route 3
Rolapitant
Reactant of Route 4
Rolapitant
Reactant of Route 5
Rolapitant
Reactant of Route 6
Rolapitant

Q & A

A: Rolapitant is a highly selective and competitive antagonist of the neurokinin-1 (NK-1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: By competitively binding to NK-1 receptors in the central nervous system (CNS), Rolapitant blocks the binding of the endogenous ligand, Substance P. [] This inhibition disrupts the signaling cascade responsible for nausea and vomiting, particularly those induced by chemotherapy. [, ]

A: The molecular formula of Rolapitant hydrochloride is C29H32F6N2O2 • HCl, and its molecular weight is 589.07 g/mol. []

ANone: The provided research articles do not offer detailed spectroscopic information (e.g., NMR, IR) for Rolapitant.

A: Research has investigated the compatibility and stability of Rolapitant injectable emulsion with specific intravenous medications. Studies demonstrated its compatibility with Granisetron Hydrochloride Injection USP [], Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection [] under specific storage conditions and timeframes.

A: Rolapitant functions as a receptor antagonist, not a catalyst. It binds to the NK-1 receptor and blocks its activation but does not catalyze any chemical reaction. [, ]

A: Yes, molecular modeling studies like AutoDock have been employed to investigate the interaction of Rolapitant with CYP enzymes, particularly CYP2D6. [, ] These studies aimed to understand the mechanism behind Rolapitant's inhibitory effect on this enzyme.

ANone: The provided research articles do not delve into QSAR modeling for Rolapitant or its structural analogs.

ANone: The provided research articles primarily focus on Rolapitant's clinical pharmacology and do not provide a detailed analysis of SAR for this compound or its analogs.

A: Studies on the compatibility of Rolapitant injectable emulsion with other medications indicate it remains stable for at least 24 hours at room temperature and 48 hours under refrigeration in ready-to-use glass vials. [, ] Additionally, in intravenous tubing sets, the admixture remained stable for at least 6 hours at room temperature. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。